4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Overview
Description
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2-(aminomethyl)pyridine with p-toluenesulfonyl chloride (PTSC) in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures (around 4°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-pyridin-3-yl-benzenesulfonamide
- 4-Methyl-N-(4-pyridinyl)benzenesulfonamide
- 4-Chloro-N-pyridin-3-ylmethyl-benzenesulfonamide
- 4-Methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- 4-Methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
Uniqueness
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the benzenesulfonamide group allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, which combines a benzenesulfonamide moiety with a pyridine ring, suggests various interactions with biological targets. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 250.33 g/mol
- Structure : The compound features a methyl group attached to the benzenesulfonamide and a pyridine ring, which enhances its solubility and bioactivity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study involving molecular docking suggested that this compound could effectively bind to bacterial enzymes, thereby inhibiting their function.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar sulfonamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. For example, certain sulfonamides have been reported to target DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair, which may also be relevant in cancer cell biology .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
- Protein Binding : Molecular docking studies have indicated a high binding affinity for proteins involved in disease pathways, suggesting a mechanism for its therapeutic effects.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Sulfonamide : Reaction between benzenesulfonyl chloride and pyridin-2-ylmethanamine.
- Methylation : Introduction of the methyl group at the para position of the benzenesulfonamide.
This synthetic route allows for the generation of various derivatives, which can be screened for enhanced biological activity.
Study on Antimicrobial Activity
A recent investigation focused on synthesizing novel sulfonamide derivatives and assessing their antimicrobial properties. Compounds with structural similarities to this compound were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the core structure could enhance efficacy .
Anticancer Research
In another study, sulfonamides were evaluated for their antiproliferative effects in various cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results demonstrated that specific modifications could significantly improve the compounds' ability to inhibit cell growth and induce apoptosis in cancer cells .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methyl group on benzenesulfonamide | Antibacterial, anticancer |
N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring | Antimicrobial |
5-Chloro-N-(4-sulfamoylphenyl)benzamide | Chloro and sulfonamide groups | Anticancer |
Properties
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-5-7-13(8-6-11)18(16,17)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVYQURGLFLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352659 | |
Record name | 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75391-97-8 | |
Record name | 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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